Lack of STAT3 SH2 Domain Binding: Direct Head-to-Head Comparison with Active Phosphopeptide PY*LKTK
STAT3-IN-22 (PYLKTK) exhibits no detectable binding to the STAT3 SH2 domain, in direct contrast to the phosphorylated peptide PY*LKTK, which binds with a dissociation constant (Kd) of 8.2 ± 1 µM [1]. This lack of binding is due to the absence of the phosphate group on the tyrosine residue, which is essential for high-affinity interaction with the SH2 domain's phosphotyrosine-binding pocket [1].
| Evidence Dimension | STAT3 SH2 domain binding affinity |
|---|---|
| Target Compound Data | No detectable binding |
| Comparator Or Baseline | PY*LKTK (phosphorylated active peptide): Kd = 8.2 ± 1 µM |
| Quantified Difference | Binding abolished (>100-fold difference in affinity, as no binding observed) |
| Conditions | In vitro fluorescence polarization binding assay using recombinant STAT3 SH2 domain |
Why This Matters
Confirms that STAT3-IN-22 is a true inactive control, allowing researchers to definitively attribute observed inhibition to specific phosphotyrosine-STAT3 SH2 domain interactions rather than non-specific peptide effects.
- [1] Turkson J, Ryan D, Kim JS, Zhang Y, Chen Z, Haura E, Laudano A, Sebti S, Hamilton AD, Jove R. Phosphotyrosyl peptides block Stat3-mediated DNA binding activity, gene regulation, and cell transformation. J Biol Chem. 2001;276(48):45443-45455. View Source
